molecular formula C14H10ClF3N2OS B2878616 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 790683-53-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2878616
CAS No.: 790683-53-3
M. Wt: 346.75
InChI Key: NOVNJMIKDXFKCV-UHFFFAOYSA-N
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Description

The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide features a pyridine core substituted at position 2 with a methylsulfanyl group and at position 3 with a carboxamide moiety linked to a 4-chloro-3-(trifluoromethyl)phenyl ring. This structure combines aromatic heterocycles with halogenated and fluorinated substituents, which are common in agrochemicals and pharmaceuticals for enhancing metabolic stability and target binding .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c1-22-13-9(3-2-6-19-13)12(21)20-8-4-5-11(15)10(7-8)14(16,17)18/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNJMIKDXFKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

AKOS001083556, also known as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide or EN300-26593761, is an amide derivative that selectively activates p300 HAT activity. The primary target of this compound is the p300 protein, a histone acetyltransferase (HAT) that plays a crucial role in cell growth and differentiation by regulating gene expression.

Mode of Action

The compound directly binds to p300, leading to the activation of its HAT activity. This interaction results in the acetylation of histones, a process that loosens the DNA structure, allowing transcription factors to access the DNA and initiate gene expression.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide is a synthetic compound with significant biological activity, particularly in the field of oncology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methylsulfanyl group and a carboxamide functional group, along with a 4-chloro-3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting subject for pharmaceutical research.

This compound primarily acts as an inhibitor of various kinases , including Raf kinase. This inhibition is crucial in cancer therapy as it may impede tumor growth and angiogenesis. The compound's ability to inhibit key kinases positions it as a potential candidate for treating malignancies associated with aberrant kinase activity.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructureBiological Activity
This compoundStructureInhibitor of Raf kinase; potential anticancer agent
Sorafenib4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamideMulti-kinase inhibitor; effective against hepatocellular carcinoma
Regorafenib4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamideMulti-targeted kinase inhibitor; used in colorectal cancer therapy
3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamideStructureAntitumor activity; inhibits proliferation in cancer cell lines

Case Studies and Research Findings

  • Inhibition of Raf Kinase : Research indicates that this compound effectively inhibits Raf kinase, which is pivotal in signaling pathways that regulate cell division and survival. This inhibition could lead to reduced tumor growth and improved outcomes in cancer therapies targeting this pathway .
  • Anticancer Potential : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its structural analogs have also been evaluated for similar activities, reinforcing the importance of the trifluoromethyl group in enhancing biological efficacy .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. These studies reveal that the trifluoromethyl group contributes to increased binding affinity due to its electron-withdrawing properties, facilitating stronger interactions with active sites on kinases .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name / Source Core Structure Key Substituents Biological Activity / Application
Target Compound Pyridine 2-methylsulfanyl, 3-carboxamide linked to 4-Cl-3-CF₃-phenyl Hypothesized oncology applications
Compound Pyridine 4-[4-({[4-Cl-3-CF₃-phenyl]carbamoyl}amino)-3-F-phenoxy], N-methylcarboxamide Approved for hyperproliferative diseases
Compound Imidazole + Isoxazole 4-Cl-3-CF₃-phenyl, 3,5-dichloro-4-fluorophenyl, trifluoromethyl isoxazole Not specified (patent example)
Compound Furo[2,3-b]pyridine 6-Cl, 2-(4-F-phenyl), 5-(3-carbamoylphenyl), methylcarbamoyl Intermediate in kinase inhibitor synthesis

Key Observations :

  • Core Heterocycles : The pyridine ring in the target compound contrasts with imidazole-isoxazole () or fused furopyridine () systems. Pyridine derivatives often exhibit favorable pharmacokinetics due to balanced lipophilicity and hydrogen-bonding capacity.
  • Substituent Positioning : The 4-chloro-3-(trifluoromethyl)phenyl group is conserved in the target compound and , suggesting its critical role in target engagement (e.g., kinase inhibition) .

Pharmacological and Physicochemical Properties

  • Solubility: The methylsulfanyl group in the target compound likely reduces aqueous solubility compared to the polar carbamoyl groups in and compounds. However, this could be offset by formulation strategies (e.g., ’s monohydrate form) .
  • Target Selectivity : The trifluoromethyl and chloro substituents in the target compound and analog are critical for hydrophobic interactions in enzyme binding pockets, a feature shared with kinase inhibitors like sorafenib .

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